molecular formula C9H10N4 B2355840 7-Azido-1,2,3,4-tetrahydroquinoline CAS No. 2418658-83-8

7-Azido-1,2,3,4-tetrahydroquinoline

Cat. No.: B2355840
CAS No.: 2418658-83-8
M. Wt: 174.207
InChI Key: XKAOYNQNKSNYQP-UHFFFAOYSA-N
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Description

7-Azido-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound It is a derivative of tetrahydroquinoline, where an azido group is attached at the seventh position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azido-1,2,3,4-tetrahydroquinoline typically involves the azidation of 1,2,3,4-tetrahydroquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the azido group replaces a hydrogen atom at the seventh position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 7-Azido-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as tungstate ion.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: 1,2,3-Triazoles.

Scientific Research Applications

7-Azido-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: The parent compound without the azido group.

    7-Hydroxy-1,2,3,4-tetrahydroquinoline: A derivative with a hydroxy group at the seventh position.

    7-Nitro-1,2,3,4-tetrahydroquinoline: A derivative with a nitro group at the seventh position.

Uniqueness: 7-Azido-1,2,3,4-tetrahydroquinoline is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in click chemistry. This makes it a valuable compound for applications requiring specific and efficient chemical modifications .

Properties

IUPAC Name

7-azido-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-13-12-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAOYNQNKSNYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N=[N+]=[N-])NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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